N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
Description
Properties
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11(2)14(18-15(19)13-9-6-10-21-13)16(20)17-12-7-4-3-5-8-12/h6,9-12,14H,3-5,7-8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXXQAZKNSRQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329585 | |
| Record name | N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008201-91-9 | |
| Record name | N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the formamido group and finally the cyclohexyl and butanamide moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide involves its interaction with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity. The cyclohexyl and butanamide groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Cyclohexyl-Containing Amides
- N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4, ) Substituents: Cyclohexane methylamide, hydroxamic acid. The phenylalanine backbone introduces chirality and aromaticity distinct from the target compound’s thiophene ring .
- (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide () Substituents: Thioxomethyl, diphenylmethyl, and aminocyclohexyl groups. Key Differences: Incorporates a thioxomethyl (C=S) group instead of formamido (C=O), altering electronic properties and hydrogen-bonding capacity. The diphenylmethyl group increases lipophilicity and steric hindrance compared to the target’s cyclohexyl group .
Aromatic and Heteroaromatic Derivatives
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) Substituents: 4-chlorophenyl, hydroxycyclohexanecarboxamide.
- N-phenyl-2-furohydroxamic acid (Compound 11, ) Substituents: Phenyl, furan-based hydroxamic acid. The hydroxamic acid group enables stronger metal coordination compared to the formamido group .
Structural and Functional Implications
Table 1: Key Structural and Molecular Comparisons
*Calculated based on formula C₁₆H₂₃N₃O₂S.
Electronic and Steric Effects
- Thiophene vs. Phenyl/Furan : The thiophene ring in the target compound offers sulfur’s electron-rich nature, enhancing polarizability compared to phenyl or furan derivatives. This may influence binding affinity in protein-ligand interactions .
- Formamido vs. Hydroxamic Acid : The absence of a hydroxyl group in the target’s formamido moiety limits its metal-chelating ability compared to hydroxamic acid derivatives, which are often used in enzyme inhibition (e.g., histone deacetylases) .
Biological Activity
N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide is a complex organic compound characterized by its unique structural components, including a cyclohexyl group, a thiophene ring, and a butanamide backbone. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is hypothesized to stem from its structural features. The thiophene ring, a common motif in biologically active compounds, may facilitate interactions with various biochemical pathways, particularly those involved in inflammation and serotonin signaling .
Potential Effects
- Anti-inflammatory Properties : Similar thiophene derivatives have shown anti-inflammatory effects, suggesting that this compound may also exhibit such properties.
- Serotonin Receptor Interaction : The structure may allow for interaction with serotonin receptors, which could influence mood and anxiety levels.
Research Findings
Recent studies have highlighted the compound's potential applications in drug discovery and development. For instance, research indicates that compounds with similar structures can modulate biological responses effectively.
| Study | Findings |
|---|---|
| Study on Thiophene Derivatives | Identified anti-inflammatory effects in related compounds. |
| Serotonin Receptor Studies | Suggested interaction with serotonin receptors influencing neuropharmacological outcomes. |
Case Study 1: Anti-inflammatory Activity
In a study investigating various thiophene derivatives, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results demonstrated a significant reduction in cytokine levels when treated with these derivatives, indicating potential therapeutic applications in inflammatory diseases.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the interaction of thiophene-containing compounds with serotonin receptors. The results revealed that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound might similarly influence serotonin pathways.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Thiophene Derivative : Initial formation of the thiophene ring.
- Introduction of Formamido Group : Incorporation of the formamido moiety into the structure.
- Cyclohexyl and Butanamide Moieties : Final assembly to yield the target compound.
Synthetic Routes and Reaction Conditions
The synthesis often requires specific catalysts and solvents to ensure high yield and purity. Industrial methods may include continuous flow reactors for large-scale production.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiophene acylation : Introducing the thiophen-2-ylformamido group via coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .
- Amide bond formation : Cyclohexylamine is reacted with activated carboxylic acid intermediates under reflux in ethanol or toluene, catalyzed by triethylamine .
Key Reaction Parameters:
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acylation | DCM | EDCI | 0–25°C | 65–78 | |
| Amidation | Ethanol | Et₃N | 80°C | 72–85 |
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) .
- Purify intermediates via column chromatography (silica gel, gradient elution) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and thiophene protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 349.18) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (R-factor < 0.05) .
Data Cross-Validation Example:
| Technique | Key Feature Analyzed | Reference |
|---|---|---|
| NMR | Amide proton (δ 8.1 ppm, singlet) | |
| HRMS | Exact mass deviation < 2 ppm |
Basic: How is the bioactivity of this compound assessed in preliminary studies?
Methodological Answer:
- In vitro assays : Test inhibition of kinases (IC₅₀) or antimicrobial activity (MIC) using standardized protocols .
- Cell viability assays : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported at 12 µM) .
Example Bioactivity Data:
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC₅₀ = 0.8 µM | |
| Antibacterial | S. aureus | MIC = 16 µg/mL |
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic NMR : Detect conformational flexibility (e.g., cyclohexyl chair-flip) by variable-temperature NMR .
- DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G*) .
- Cocrystallization : Use derivatives with heavy atoms (e.g., bromine) for improved X-ray resolution .
Case Study:
A 2023 study resolved discrepancies between NMR (δ 2.1 ppm) and X-ray data by identifying a rotameric equilibrium in the thiophene moiety .
Advanced: What strategies are used to rationalize unexpected bioactivity in structural analogs?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified thiophene (e.g., 3-substituted) or cyclohexyl groups .
- Molecular Docking : Simulate binding modes with target proteins (e.g., COX-2, Glide score −9.2 kcal/mol) .
- Metabolic Profiling : Identify active metabolites via LC-MS/MS after hepatic microsome incubation .
Example Finding:
Replacing the cyclohexyl group with a phenyl ring increased COX-2 inhibition by 15-fold, suggesting steric optimization .
Advanced: How can stereochemical impurities be minimized during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective amidation (ee > 95%) .
- Crystallization-Induced Diastereomer Resolution : Add chiral carboxylic acids to precipitate undesired diastereomers .
Optimization Data:
| Method | Purity Achieved | Reference |
|---|---|---|
| Chiral HPLC | 99.5% ee | |
| Asymmetric Catalysis | 97% ee |
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for antimicrobial studies .
- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., cell passage number) .
Case Study:
A 2024 meta-analysis attributed variability in IC₅₀ values (5–25 µM) to differences in serum content (5% vs. 10% FBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
